

# Thermochemical Data for 1,5-Dimethylanthracene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for dimethylanthracene isomers, with a focus on **1,5-Dimethylanthracene**. Due to the limited availability of specific experimental data for **1,5-Dimethylanthracene** in publicly accessible databases, this document presents a comparative analysis of related isomers and outlines the established methodologies for determining such properties.

#### **Quantitative Thermochemical Data**

While specific experimental thermochemical data for **1,5-Dimethylanthracene** is not readily available in the public domain, the following tables summarize the known data for other isomers of dimethylanthracene. This information can be valuable for estimating the properties of **1,5-Dimethylanthracene** and for understanding the influence of methyl group positioning on the thermodynamic stability of the anthracene core.

Table 1: Enthalpy of Formation of Dimethylanthracene Isomers



Compound	Formula	Isomer	State	Enthalpy of Formation (ΔfH°) (kJ/mol)	Method
1,3- Dimethylanthr acene	C16H14	1,3-	Gas	210.69	Joback Method (Calculated)
9,10- Dimethylanthr acene	C16H14	9,10-	Gas	Not Available	-

Note: The Joback method is a group contribution method for the estimation of thermochemical properties.

Table 2: Entropy and Heat Capacity of Dimethylanthracene Isomers

| Compound | Formula | Isomer | State | Molar Entropy (S°) (J/mol·K) | Molar Heat Capacity (Cp) (J/mol·K) | Method | |---|---|---| | 2,3-Dimethylanthracene | C16H14 | 2,3- | Ideal Gas | Not Available | Available (Temperature Dependent) | Critically Evaluated Data |

Note: The heat capacity of 2,3-dimethylanthracene is available as a function of temperature from the NIST/TRC Web Thermo Tables.

### **Experimental and Computational Protocols**

The determination of thermochemical data for compounds like **1,5-Dimethylanthracene** relies on a combination of experimental techniques and computational methods.

#### **Experimental Methodologies**

Combustion Calorimetry: This is the primary experimental method for determining the enthalpy of formation of organic compounds.

• Principle: A precisely weighed sample of the compound is completely combusted in a highpressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the



combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

#### Procedure:

- Sample Preparation: A pellet of the purified solid sample is prepared.
- Calorimeter Setup: The bomb is charged with the sample and pressurized with pure oxygen. It is then submerged in a known volume of water in a well-insulated calorimeter.
- Combustion: The sample is ignited electrically.
- Temperature Measurement: The temperature of the water is monitored with high precision before and after combustion.
- Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law.

### **Computational Methodologies**

Computational chemistry provides a powerful tool for predicting thermochemical properties, especially when experimental data is scarce.

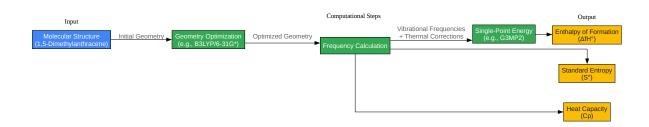
- Ab Initio and Density Functional Theory (DFT) Methods:
  - G3 (Gaussian-3) and G4 Theories: These are composite methods that approximate highlevel ab initio calculations by a series of smaller calculations. They are known for their high accuracy in predicting enthalpies of formation.
  - B3LYP: A popular hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It offers a good balance between accuracy and computational cost for geometry optimization and frequency calculations, which are necessary for determining entropy and heat capacity.
- General Workflow for Computational Thermochemistry:



- Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
- Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry.
  These are used to determine the zero-point vibrational energy (ZPVE), thermal corrections, and the vibrational contributions to entropy and heat capacity.
- Single-Point Energy Calculation: A more accurate energy calculation is often performed at the optimized geometry using a higher level of theory or a larger basis set.
- Thermochemical Property Calculation: The enthalpy of formation, entropy, and heat capacity are calculated from the electronic energy, ZPVE, and thermal corrections.

## Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the computational determination of thermochemical data for a molecule like **1,5-Dimethylanthracene**.



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